molecular formula C16H13N3O3 B6483173 N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-83-6

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6483173
CAS No.: 942005-83-6
M. Wt: 295.29 g/mol
InChI Key: WZNNZSVJPYPEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule belonging to the furopyridine carboxamide class. The compound features a 5-methylfuro[3,2-b]pyridine core substituted at position 2 with a 4-carbamoylphenyl group, which may enhance hydrogen-bonding interactions with biological targets compared to halogenated or alkylated derivatives .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-2-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-10(4-6-11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNNZSVJPYPEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is structurally distinct from its analogs in substituent placement and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Furopyridine Carboxamide Derivatives
Compound (Reference) Position 5 Substituent Position 2/3 Substituent Position 6 Substituent Notable Features
Target Compound 5-Methyl 2-(4-carbamoylphenyl) None Enhanced H-bond potential
Compound 3-Benzoic acid 2-(4-fluorophenyl), 3-(methylcarbamoyl) 6-Chloro Electron-withdrawing chloro group
Compound 3-Carbamoylphenyl 2-(4-fluorophenyl), 3-(methylcarbamoyl) 6-Trifluoroethylamino Lipophilic trifluoroethyl group
Compound 3-Carbamoylphenyl 2-(4-fluorophenyl), 3-(phenylcyclopropyl carbamoyl) 6-Trifluoroethylamino Bulky cyclopropyl moiety

Implications of Substituent Variations

  • Position 5 (Methyl vs. Benzoic Acid/Substituted Phenyl): The 5-methyl group in the target compound may improve metabolic stability compared to the 3-benzoic acid substituent in , which could increase polarity and renal clearance .
  • Position 2/3 (Carbamoylphenyl vs.
  • Position 6 (Chloro vs. Trifluoroethylamino): The absence of a chloro or trifluoroethylamino group in the target compound may reduce off-target interactions, as such groups are often associated with cytotoxicity or altered pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.